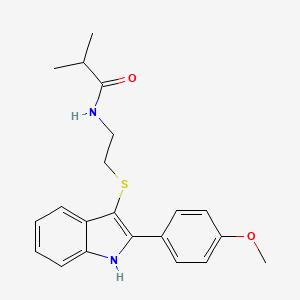

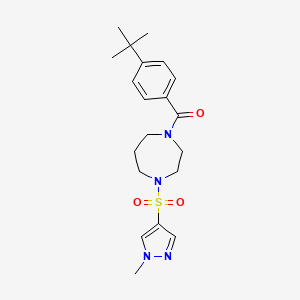

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, also known as MIPT or 4-HO-MIPT, is a synthetic indole-based hallucinogenic compound. It belongs to the tryptamine class of compounds and is structurally similar to psilocin, a naturally occurring hallucinogen found in certain mushrooms. MIPT has gained popularity in recent years due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Pronounced Anti-proliferative Activity and Tumor Cell Selectivity

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, through its structural analogs, has been explored for pronounced anti-proliferative activity and tumor cell selectivity. A study demonstrated that certain derivatives with modifications in the molecule showed significant anti-proliferative activity in the mid-nanomolar range with 500- to 1000-fold tumor cell selectivity. These compounds selectively inhibited the proliferation of specific tumor cell types such as T-lymphoma, prostate, kidney, and hepatoma tumor cells, showcasing potential for cancer therapy (Thomas et al., 2017).

Antimicrobial Activities of Thiazole and Fused Derivatives

Research on derivatives structurally related to N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide has revealed their potential in antimicrobial applications. One study synthesized thiazoles and their fused derivatives, which were tested for antimicrobial activity against bacterial and fungal isolates. Some newly synthesized derivatives exhibited antimicrobial activities, hinting at their potential use in developing new antimicrobial agents (Wardkhan et al., 2008).

Corrosion Inhibition

Another area of application for compounds related to N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide is in corrosion inhibition. A study involving new synthesized thiophene Schiff base compounds demonstrated their efficiency as corrosion inhibitors on mild steel in acidic solutions. This suggests potential applications in protecting industrial metals against corrosion, thereby extending their service life (Daoud et al., 2014).

Potential in Fragrance Industry

Compounds with a methoxyphenyl group, similar to N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, have been evaluated for their use in the fragrance industry. A review on (4-methoxyphenyl)methyl isobutyrate, a fragrance ingredient, showcased its safety and potential use in various fragranced products, reflecting on the broader applicability of methoxyphenyl derivatives in creating appealing scents (McGinty et al., 2012).

properties

IUPAC Name |

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-14(2)21(24)22-12-13-26-20-17-6-4-5-7-18(17)23-19(20)15-8-10-16(25-3)11-9-15/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKMZPSDGWWCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2991131.png)

![(E)-N-[2-(Benzylamino)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2991133.png)

![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2991138.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine](/img/structure/B2991141.png)

![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)

![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)

![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)